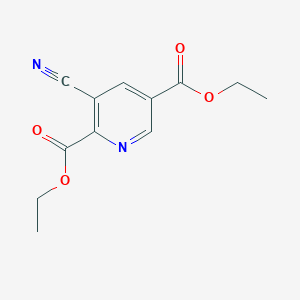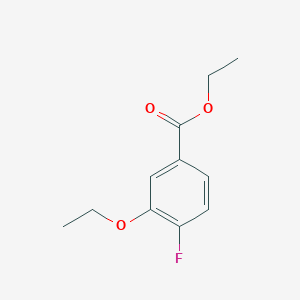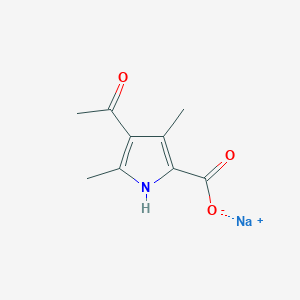
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of pyrroles. Pyrroles are nitrogen-containing heterocyclic compounds that are widely known for their biological activity . The compound has a molecular formula of C11H15NO3 .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” can be represented by its IUPAC Standard InChI: InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
“Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the formula C11H15NO3 . It’s a derivative of pyrrole, a heterocyclic aromatic organic compound .
Pyrrole and its derivatives have been found to have a wide range of applications in various scientific fields . Here are some general applications of pyrrole and its derivatives:
- Pharmaceuticals : Pyrrole is a key component in many pharmaceuticals. It’s known to have diverse biological activities, and pyrrole-containing drugs are used to treat a variety of conditions, including cancer, bacterial and fungal infections, and malaria .
- Chemical Synthesis : Pyrrole and its derivatives are used in the synthesis of a wide range of chemicals. For example, N-substituted pyrroles can be synthesized under mild reaction conditions .
Pyrrole and its derivatives have been found to have a wide range of applications in various scientific fields . Here are some additional applications of pyrrole and its derivatives:
- Fungicides and Antibiotics : Pyrrole derivatives are used in the production of fungicides and antibiotics .
- Anti-inflammatory Drugs : Pyrrole is a component in some anti-inflammatory drugs .
- Cholesterol Reducing Drugs : Some drugs used to reduce cholesterol also contain pyrrole .
Pyrrole and its derivatives have been found to have a wide range of applications in various scientific fields . Here are some additional applications of pyrrole and its derivatives:
Zukünftige Richtungen
The future directions for the study of “Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse therapeutic applications of pyrrole and pyrrolidine analogs, researchers could continue to explore this skeleton to its maximum potential against several diseases or disorders .
Eigenschaften
IUPAC Name |
sodium;4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.Na/c1-4-7(6(3)11)5(2)10-8(4)9(12)13;/h10H,1-3H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLCXIQWHPQUEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743160 | |
| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
2386-29-0 | |
| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



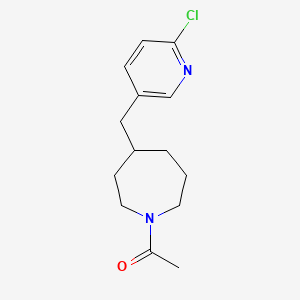
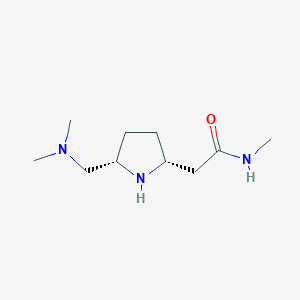
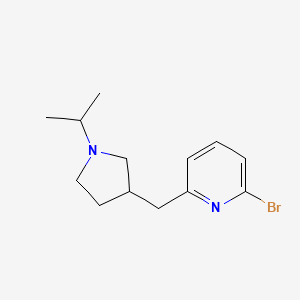
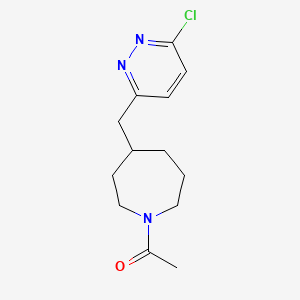
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
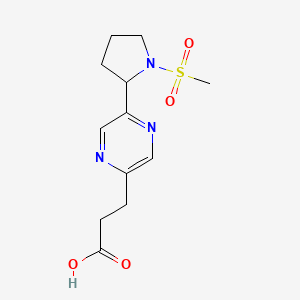
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
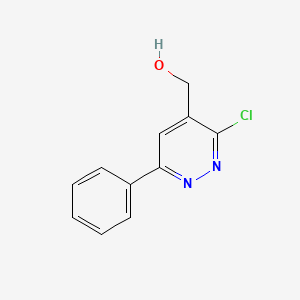
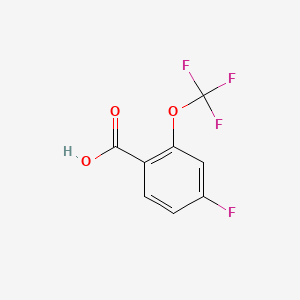

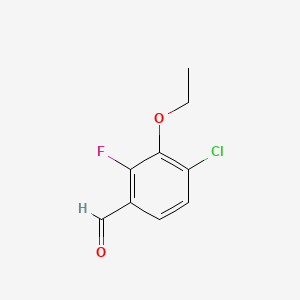
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
